molecular formula C15H14O2 B1357761 2-(3,5-Dimethylphenyl)benzoic acid CAS No. 1183804-03-6

2-(3,5-Dimethylphenyl)benzoic acid

Cat. No.: B1357761
CAS No.: 1183804-03-6
M. Wt: 226.27 g/mol
InChI Key: YSTSEEODNZVFEJ-UHFFFAOYSA-N
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Description

3’,5’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid is an organic compound belonging to the biphenyl family This compound features a biphenyl core with two methyl groups at the 3’ and 5’ positions and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3’,5’-dimethylbiphenyl, which can be obtained through a Suzuki coupling reaction between 3,5-dimethylphenylboronic acid and bromobenzene.

    Carboxylation: The resulting 3’,5’-dimethylbiphenyl is then subjected to a carboxylation reaction using carbon dioxide in the presence of a strong base such as potassium tert-butoxide. This step introduces the carboxylic acid group at the 2-position of the biphenyl core.

Industrial Production Methods: Industrial production of 3’,5’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid may involve large-scale Suzuki coupling reactions followed by carboxylation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products:

    Oxidation: Formation of 3’,5’-dimethyl-[1,1’-biphenyl]-2,2’-dicarboxylic acid.

    Reduction: Formation of 3’,5’-dimethyl-[1,1’-biphenyl]-2-methanol.

    Substitution: Introduction of halogen or nitro groups at the biphenyl core.

Scientific Research Applications

3’,5’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its rigid biphenyl structure.

Mechanism of Action

The mechanism of action of 3’,5’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with active site residues, while the biphenyl core provides hydrophobic interactions, stabilizing the compound within the target site.

Comparison with Similar Compounds

    Biphenyl: The parent compound with no substituents.

    3’,5’-Dimethylbiphenyl: Lacks the carboxylic acid group.

    2-Carboxybiphenyl: Lacks the methyl groups.

Comparison:

    Uniqueness: 3’,5’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of both methyl groups and a carboxylic acid group, which confer distinct chemical and physical properties.

    Reactivity: The compound exhibits different reactivity patterns compared to its analogs, particularly in electrophilic aromatic substitution and oxidation reactions.

    Applications: Its structural features make it suitable for specific applications in material science and drug development, where other biphenyl derivatives may not be as effective.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14(13)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTSEEODNZVFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50603828
Record name 3',5'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183804-03-6
Record name 3',5'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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